[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1353993-35-7) is a chiral pyrrolidine derivative featuring a 2-chloro-acetyl group and a benzyl carbamate moiety. Its molecular formula is C₁₄H₁₇ClN₂O₃, with a molecular weight of 296.75 g/mol . Key physicochemical properties include a predicted boiling point of 495.6±45.0 °C, density of 1.29±0.1 g/cm³, and pKa of 11.86±0.20, indicating moderate lipophilicity and basicity . The (R)-configuration at the pyrrolidine-3-yl position is critical for stereospecific interactions in medicinal chemistry applications, such as enzyme inhibition or prodrug synthesis.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASZWTJNHOXXEK-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The (R)-pyrrolidin-3-ylamine intermediate is synthesized via asymmetric hydrogenation of pyrrolin-3-one using a ruthenium-BINAP catalyst, achieving enantiomeric excess (ee) >98%. Subsequent protection of the amine with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during chloroacetylation.
Chloroacetyl Group Introduction
Chloroacetylation employs 2-chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) serves as a base to scavenge HCl, with reaction completion monitored by thin-layer chromatography (TLC). Yields typically exceed 85% when conducted at 0–5°C to avoid N-alkylation byproducts.
Carbamate Formation and Benzyl Ester Protection
Boc deprotection using trifluoroacetic acid (TFA) in DCM liberates the free amine, which reacts with benzyl chloroformate in cyclohexane under reflux. Cyclohexane’s azeotropic properties facilitate water removal, critical for preventing hydrolysis of the chloroacetyl group. Ethyl acetate precipitates the product as a tosylate salt, yielding 88–92% enantiopure material.
Solvent and Temperature Effects on Stereochemical Integrity
Racemization during carbamate formation poses a major challenge. Comparative studies reveal that solvent choice profoundly impacts enantiopurity:
| Solvent | Boiling Point (°C) | Racemization (%) | Yield (%) |
|---|---|---|---|
| Cyclohexane | 80.7 | <1 | 92 |
| Toluene | 110.6 | 15–30 | 78 |
| Benzene* | 80.1 | <1 | 90 |
*Benzene use is discouraged due to toxicity. Cyclohexane’s lower polarity reduces intermolecular interactions that promote racemization, making it the solvent of choice.
Industrial-Scale Production Protocols
Continuous Flow Reactor Design
Industrial synthesis employs tubular flow reactors with:
-
Residence time : 12–15 minutes
-
Temperature gradient : 25°C (inlet) → 80°C (reaction zone) → 10°C (quench)
This setup achieves 94% conversion with <0.5% racemization, surpassing batch reactor efficiency by 22%.
Purification via Gradient Crystallization
Post-reaction mixtures undergo fractional crystallization:
-
Primary crystallization : Ethyl acetate/hexane (1:3) removes hydrophobic impurities.
-
Secondary crystallization : Methanol/water (4:1) isolates the target compound with >99.5% purity.
Analytical Characterization and Quality Control
Chiral HPLC Validation
Enantiopurity is confirmed using a Chiralpak IA-3 column (4.6 × 250 mm) with hexane:isopropanol (85:15) mobile phase (flow rate: 1.0 mL/min). Retention times:
Stability Profiling
Accelerated stability studies (40°C/75% RH) show:
-
Degradation : <2% over 6 months under nitrogen atmosphere.
-
Critical storage parameters :
Comparative Analysis of Methodological Advancements
Traditional vs. Flow Chemistry Approaches
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 8 hours | 15 minutes |
| Energy consumption | 12 kWh/kg | 4.3 kWh/kg |
| Solvent waste | 30 L/kg | 8 L/kg |
| Enantiomeric excess | 98.5% | 99.2% |
Flow reactors reduce environmental impact while enhancing stereochemical outcomes.
Challenges and Mitigation Strategies
Racemization During Benzylation
The benzyl ester’s electrophilic nature renders it prone to base-catalyzed racemization. Mitigation includes:
Byproduct Formation from Chloroacetyl Hydrolysis
Hydrolysis of the chloroacetyl group to glycolic acid occurs at >40°C. Strategies involve:
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chloroacetyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- CAS Number : 1353993-35-7
- Molecular Formula : CHClNO
- Molecular Weight : 338.83 g/mol
The structure consists of a pyrrolidine ring substituted with a chloroacetyl group and a carbamic acid moiety linked to a benzyl ester, which contributes to its biological activity.
Pharmacological Applications
-
Anti-Acetylcholine Activity
- Research indicates that esters related to pyrrolidine compounds exhibit significant anti-acetylcholine activity. For instance, derivatives have been shown to rival atropine in potency, suggesting potential for therapeutic applications in treating conditions like bradycardia or other cholinergic disorders .
- Local Anesthetic Properties
- Antihistamine Effects
Synthetic Applications
- Organic Synthesis
- Protecting Group in Synthesis
Case Study 1: Synthesis of Anticholinergic Agents
A study explored the synthesis of various pyrrolidine derivatives, including [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, which were evaluated for their anticholinergic properties. The results indicated that modifications to the ester group significantly influenced the pharmacological profile, enhancing their therapeutic potential against cholinergic toxicity .
Case Study 2: Development of Local Anesthetics
In another investigation, researchers synthesized several derivatives of pyrrolidine esters and assessed their local anesthetic efficacy. The findings highlighted that compounds similar to this compound exhibited promising anesthetic effects comparable to established local anesthetics like lidocaine .
Mechanism of Action
The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and benzyl ester moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substitutions on the Carbamic Acid Nitrogen
Compounds with additional alkyl/aryl groups on the carbamic nitrogen exhibit distinct steric and electronic profiles:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | 1353993-35-7 | C₁₄H₁₇ClN₂O₃ | 296.75 | Reference compound (no N-substituent) |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester | 205448-32-4 | C₁₇H₂₁ClN₂O₃ | 336.45 | Cyclopropyl group on carbamic nitrogen |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester | 1354008-65-3 | C₁₇H₂₃ClN₂O₃ | 338.83 | Isopropyl group on carbamic nitrogen |
- Higher molecular weight and lipophilicity (logP ~2.8 for cyclopropyl vs. ~2.1 for parent compound) may improve membrane permeability but reduce aqueous solubility .
Modifications to the 2-Chloro-acetyl Group
Replacing the chloro-acetyl group alters reactivity and polarity:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester | 1354001-63-0 | C₁₇H₂₆N₂O₃ | 306.40 | 2-Hydroxy-ethyl instead of 2-chloro-acetyl |
| Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | 122021-01-6 | C₁₇H₂₆N₂O₃ | 306.40 | Ethyl group on carbamate + hydroxy-ethyl |
- Increased polarity (due to -OH group) enhances solubility but may limit blood-brain barrier penetration .
Stereochemical and Positional Isomers
The (R)-configuration is essential for activity, as evidenced by:
- (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354000-12-6): Chlorine at the pyrrolidine-3-yl position but lacks the 2-chloro-acetyl group. Shows reduced bioactivity in protease inhibition assays compared to the parent compound .
- Racemic mixtures or (S)-isomers : Often exhibit diminished binding affinity in chiral environments, underscoring the importance of stereochemical purity .
Biological Activity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic organic compound that belongs to the class of carbamates. It features a pyrrolidine ring with a chloroacetyl substituent and a benzyl ester group, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H21ClN2O3
- Molecular Weight : 336.82 g/mol
- IUPAC Name : [(R)-1-(2-chloroacetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
The compound's structural complexity suggests potential interactions with various biological targets, making it a candidate for therapeutic exploration.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific signaling pathways that promote cell death and inhibit proliferation .
- Cholinesterase Inhibition : Similar compounds have shown promise in treating neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits .
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing downstream signaling pathways that regulate cellular functions such as proliferation and apoptosis .
- Enzyme Inhibition : By acting as an inhibitor of cholinesterases, the compound can increase acetylcholine levels in the synaptic cleft, enhancing cognitive function and memory retention in models of Alzheimer’s disease .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
